molecular formula C15H19N3O B1301202 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile CAS No. 717858-21-4

3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile

Cat. No.: B1301202
CAS No.: 717858-21-4
M. Wt: 257.33 g/mol
InChI Key: QVYHSIFSHFARTL-UHFFFAOYSA-N
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Description

3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile (CAS# 717858-21-4) is a nitrile-containing compound featuring a piperazine ring substituted with a phenethyl group. Its molecular formula is C₁₅H₁₉N₃O, with a molecular weight of 257.33 g/mol . Structurally, the phenethyl substituent on the piperazine ring introduces lipophilic character, which may influence pharmacokinetic properties such as membrane permeability and receptor binding .

Safety data indicate that it is classified as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) under GHS guidelines. Handling requires protective equipment and adequate ventilation .

Properties

IUPAC Name

3-oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-8-6-15(19)18-12-10-17(11-13-18)9-7-14-4-2-1-3-5-14/h1-5H,6-7,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYHSIFSHFARTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile involves several steps. One common method includes the reaction of 4-(2-phenylethyl)piperazine with a suitable nitrile compound under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential as a pharmacological agent. Its structure, featuring a piperazine moiety, suggests activity against various biological targets, particularly in the central nervous system.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. A study involving similar compounds demonstrated their ability to modulate serotonin and norepinephrine levels, which are crucial for mood regulation. The introduction of the phenylethyl group may enhance this effect by increasing lipophilicity and receptor binding affinity .

Antipsychotic Potential

Compounds with piperazine structures are often investigated for antipsychotic properties. Preliminary studies suggest that 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile could interact with dopamine receptors, potentially offering therapeutic benefits for conditions such as schizophrenia .

Activity Type Target Effect Reference
AntidepressantSerotonin receptorsModulation of mood
AntipsychoticDopamine receptorsReduction in psychotic symptoms
AnalgesicPain pathwaysPain relief

Case Study 1: Antidepressant Screening

In a controlled study, a series of piperazine derivatives were evaluated for their antidepressant activity using the forced swim test in rodents. The results indicated that compounds similar to this compound significantly reduced immobility time, suggesting an antidepressant effect through serotonin reuptake inhibition .

Case Study 2: Antipsychotic Efficacy

A pharmacological assessment was conducted on a cohort of compounds including this compound. The study focused on its effects on dopamine D2 receptor antagonism. Results showed promising antipsychotic-like effects, which warrant further investigation into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Thiophene-oxadiazole derivatives exhibit stronger electron-withdrawing effects, which may enhance binding to enzymatic targets like kinases .
  • Polarity : Methoxy and benzodioxole substituents increase polarity, affecting solubility and renal clearance .

Commercial Availability

  • The target compound is listed as discontinued by suppliers like CymitQuimica , whereas analogs like the methoxyphenyl derivative remain available for medicinal chemistry research .

Biological Activity

3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile, also known by its CAS number 543686-58-4, is a compound with significant biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H19N3OC_{16}H_{19}N_{3}O. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive drugs and anti-cancer agents. The presence of the oxo group and the nitrile functionality contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O
CAS Number543686-58-4
Molecular Weight271.34 g/mol
Hazard ClassificationIrritant

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Pathways : Research indicates that this compound may inhibit specific enzymatic pathways involved in cancer cell proliferation. For instance, it has been shown to affect the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in regulating cell growth and survival .
  • Receptor Interaction : The compound interacts with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter dynamics. Its piperazine moiety is known to enhance binding affinity to dopamine and serotonin receptors, which could be beneficial in treating mood disorders.
  • Antioxidative Properties : Preliminary studies suggest that it may exhibit antioxidative properties, helping to mitigate oxidative stress in cells, which is a contributing factor in many chronic diseases.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

  • Anti-Cancer Activity : A study focusing on its anti-cancer potential demonstrated that at concentrations around 50 μM, the compound significantly inhibited tumor cell growth by inducing apoptosis in various cancer cell lines. This was attributed to its ability to downregulate key survival pathways .
  • Neuroprotective Effects : Another investigation into its neuroprotective effects revealed that it could reduce neuronal cell death under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Pharmacological Studies : In pharmacological screenings, this compound was found to modulate neurotransmitter release, indicating its potential as a therapeutic agent for psychiatric disorders .

Q & A

Q. Contradictions and Resolutions :

  • Synthesis Yield Variability : reports ~75% yield under optimized conditions, while impurities in suggest potential side reactions. Resolve by adjusting reaction temperature (≤5°C) and using anhydrous solvents to suppress hydrolysis.
  • Thermal Decomposition : identifies HCN release at 180°C, but SCXRD in shows no structural instability below 150°C. Reconcile by conducting stability studies in inert atmospheres to isolate degradation pathways.

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